Dibenzo(A,H)pyrene

Description

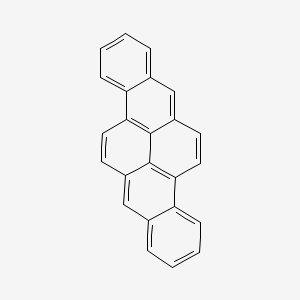

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUSYFJGDZFVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059752 | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Golden yellow solid; [HSDB] White solid; Insoluble in water; [MSDSonline] | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo(a,h)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in sulfuric acid, Soluble in 1,4-dioxane | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden-yellow plates, recrystallized from xylene or trichlorobenzene, Orange plates | |

CAS No. |

189-64-0, 58615-36-4 | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(a,h)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058615364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,def]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR5R3V8BJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

318 °C | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Metabolic Activation Pathways and Bioactivation of Dibenzo A,h Pyrene

Phase I Metabolism: Formation of Reactive Metabolites

Phase I metabolism of PAHs is largely mediated by cytochrome P450 (CYP) enzymes, which introduce polar functional groups into the molecule. This initial step can lead to the formation of reactive intermediates, such as epoxides and dihydrodiols. mdpi.comencyclopedia.pub These metabolites can then undergo further transformation or conjugation in Phase II metabolism for detoxification and excretion, or they can react with cellular components. mdpi.comencyclopedia.pub

Role of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are central to the metabolic activation of PAHs. researchgate.netoup.comnih.gov They catalyze the oxidation of the parent PAH to epoxide intermediates. researchgate.net These epoxides can then be acted upon by epoxide hydrolase to form dihydrodiols, which can be further metabolized by CYPs to form diol-epoxides, considered ultimate carcinogenic metabolites. researchgate.netnih.govosti.gov

CYP1A1 and CYP1B1 in Dibenzo(A,H)pyrene (B125848) Metabolism

CYP1A1 and CYP1B1 are key enzymes involved in the metabolic activation of many PAHs, including DB(A,H)P. researchgate.netoup.comnih.govaacrjournals.org These enzymes catalyze the conversion of PAHs into epoxides. researchgate.net While CYP1A1 was historically considered the primary enzyme for PAH activation, recent studies highlight the significant role of CYP1B1 as well. researchgate.net Both CYP1A1 and CYP1B1 are inducible by PAHs through the aryl hydrocarbon receptor (AhR). encyclopedia.pubresearchgate.net Studies have shown that both human CYP1A1 and CYP1B1 are capable of transforming dibenzo[a,l]pyrene (B127179) (a structural isomer of DB(A,H)P) to its fjord region diol-epoxides, although the extent of metabolism can differ between the two enzymes. nih.gov For dibenzo[a,l]pyrene, CYP1A1 was found to be the most active among several human recombinant P450s in forming the 11,12-dihydrodiol, a precursor to the ultimate carcinogens. psu.edu

Stereospecific Activation by CYP Isoforms

CYP enzymes can metabolize PAHs in a stereoselective manner, leading to the formation of different stereoisomers of metabolites, including diol-epoxides. nih.gov This stereospecificity is important because the different stereoisomers can have varying levels of biological activity and DNA reactivity. For example, studies on dibenz[a,h]anthracene (B1670416) (another PAH) have shown that CYP enzymes metabolize it to bay-region diol epoxides in a stereoselective manner, resulting in diastereomeric pairs of syn and anti diol-epoxides, each with potential enantiomers. nih.gov

Formation of Diol-Epoxides (DBPDEs)

Diol-epoxides are considered the ultimate carcinogenic metabolites of many PAHs, including DB(A,H)P. researchgate.netnih.govosti.govbiointerfaceresearch.com Their formation involves the initial epoxidation of the PAH by CYPs, followed by hydrolysis of the epoxide to a dihydrodiol by epoxide hydrolase, and then a second epoxidation of the dihydrodiol by CYPs to form the diol-epoxide. researchgate.netnih.govosti.gov These reactive metabolites can readily form covalent adducts with DNA. nih.govosti.govbiointerfaceresearch.com

Bay-Region vs. Fjord-Region Diol-Epoxides

PAHs can have structural features known as "bay-regions" and "fjord-regions". biointerfaceresearch.comconicet.gov.ar Metabolic activation often leads to the formation of diol-epoxides in these regions. biointerfaceresearch.comnih.gov Fjord-region diol-epoxides, such as those derived from dibenzo[a,l]pyrene, are often associated with higher tumorigenic activity compared to bay-region diol-epoxides from PAHs like benzo[a]pyrene (B130552). aacrjournals.orgtandfonline.comacs.orgaacrjournals.org This difference in activity may be related to differences in their DNA binding specificity, the structural features of the resulting DNA adducts, and their recognition and repair by cellular mechanisms like nucleotide excision repair. tandfonline.comacs.orgaacrjournals.org For instance, the fjord-region diol-epoxide of dibenzo[a,l]pyrene has shown a preference for forming adducts with deoxyadenosine (B7792050) residues in DNA, while bay-region diol-epoxides like that of benzo[a]pyrene preferentially form adducts with deoxyguanosine. biointerfaceresearch.com

Enantiomeric and Diastereomeric Forms of DBPDEs

The metabolic activation of PAHs can result in the formation of multiple stereoisomers of diol-epoxides, specifically enantiomers and diastereomers. nih.govnih.govbiointerfaceresearch.comnih.govwikipedia.orgnih.govneuropharmac.comresearchgate.net For a given dihydrodiol, two diastereomeric diol-epoxides can be formed: syn and anti, depending on the relative orientation of the epoxide oxygen and the benzylic hydroxyl group. nih.gov Each of these diastereomers can exist as a pair of enantiomers (mirror images). nih.gov Research has shown that the biological activity, including mutagenicity and tumorigenicity, can vary significantly among these different enantiomeric and diastereomeric forms. nih.govbiointerfaceresearch.comnih.govaacrjournals.orgresearchgate.netiarc.fr For example, studies on dibenz[a,h]anthracene diol-epoxides demonstrated differential mutagenic activity among the four possible enantiopure bay-region diol-epoxide stereoisomers. nih.gov Computational studies on dibenzo[a,l]pyrene diol-epoxides have also investigated the interactions of different diastereomers with DNA. biointerfaceresearch.com

Data Table: Key Enzymes in PAH Metabolism

| Enzyme Class | Primary Role in Phase I Metabolism of PAHs | Key Isoforms Involved in DB(A,H)P Metabolism |

| Cytochrome P450s | Oxidation of PAHs to epoxides and further oxidation of dihydrodiols to diol-epoxides | CYP1A1, CYP1B1 (also CYP1A2, CYP2B6, CYP2C9, CYP3A4 involved in metabolism of some PAHs) researchgate.netoup.comnih.govpsu.edubiointerfaceresearch.comneuropharmac.comgbcbiotech.com |

| Epoxide Hydrolase | Hydrolysis of PAH epoxides to dihydrodiols | Microsomal epoxide hydrolase (mEH) biointerfaceresearch.com |

Data Table: Types of Reactive Metabolites and Their Formation

| Metabolite Type | Precursor(s) | Enzymes Involved (Phase I) | Key Characteristic |

| Arene Oxides | Parent PAH | Cytochrome P450s | Initial epoxidation product |

| Dihydrodiols | Arene Oxides | Epoxide Hydrolase | Formed by hydrolysis of epoxides |

| Diol-Epoxides | Dihydrodiols | Cytochrome P450s | Ultimate carcinogenic metabolites; highly reactive |

| Phenols | Parent PAH or Metabolites | Cytochrome P450s | Hydroxylated derivatives |

| Quinones | Parent PAH or Metabolites | Cytochrome P450s, other enzymes | Redox-active metabolites |

Research Findings Highlights:

CYP1A1 and CYP1B1 are significantly involved in the metabolic activation of PAHs like dibenzo[a,l]pyrene, leading to the formation of diol-epoxides. researchgate.netnih.govpsu.edu

The stereochemistry of diol-epoxide metabolites plays a crucial role in their biological activity, with specific enantiomers and diastereomers exhibiting higher mutagenic or tumorigenic potential. nih.govbiointerfaceresearch.comnih.govaacrjournals.orgresearchgate.netiarc.fr

Fjord-region diol-epoxides, characteristic of compounds like dibenzo[a,l]pyrene, may be more tumorigenic than bay-region diol-epoxides, potentially due to differences in DNA adduct formation and repair. aacrjournals.orgtandfonline.comacs.orgaacrjournals.org

Computational studies provide insights into the molecular interactions of different diol-epoxide stereoisomers with DNA. biointerfaceresearch.com

Other Metabolic Activation Pathways (e.g., Radical Cations, Quinones)

In addition to the well-established diol-epoxide pathway, PAHs like benzo[a]pyrene (BaP) and dibenzo(a,l)pyrene (DB[a,l]P) can also be activated via the formation of radical cations and quinones researchgate.netnih.govnih.gov. Radical cations are formed by one-electron oxidation, often catalyzed by P450 enzymes through a 'peroxidase-like' activity nih.govnih.govtandfonline.com. These radical cations are electrophilic species capable of binding to DNA, predominantly forming depurinating adducts nih.govtandfonline.com. For DB[a,l]P, radical cation-derived depurinating adducts constitute a significant portion of the total DNA adducts formed tandfonline.comcohlife.org.

Quinones can be formed from radical cations through hydroxylation and air-oxidation nih.gov. They can also be formed via the aldo-keto reductase (AKR) pathway nih.govnih.gov. Quinones are redox-active and can participate in redox cycling, generating reactive oxygen species that can damage DNA nih.govnih.gov. They can also form covalent DNA adducts nih.govresearchgate.net.

Phase II Metabolism and Detoxification Processes

Phase II metabolism involves the conjugation of phase I metabolites with polar molecules such as glucuronic acid, glutathione (B108866), or sulfate (B86663) mdpi.comnih.gov. These conjugation reactions generally increase the water solubility of the metabolites, facilitating their excretion from the body osti.govnih.gov. While phase I metabolism can lead to the formation of reactive intermediates, phase II metabolism is typically considered a detoxification pathway mdpi.comosti.gov.

Glucuronidation

Glucuronidation is a major phase II metabolic pathway for PAHs and their metabolites osti.govnih.gov. This process is mediated by the uridine-5′-diphospho-glucuronosyltransferase (UGT) family of enzymes, which are primarily located in the endoplasmic reticulum of the liver, but also in other tissues osti.govnih.gov. UGTs catalyze the transfer of a glucuronic acid group from uridine-5′-diphosphate glucuronic acid (UDPGA) to a suitable substrate, such as hydroxylated PAH metabolites osti.govnih.gov. This conjugation increases the metabolite's water solubility, promoting its elimination through bile and/or urine nih.gov. Studies on dibenzo[a,l]pyrene (DB[a,l]P), a related dibenzopyrene isomer, have shown that UGTs exhibit detectable glucuronidation activity against its metabolites, such as DB[a,l]P-trans-11,12-diol nih.gov. Different UGT enzymes can display varying regio- and stereospecific efficiencies in glucuronidation nih.gov.

Glutathione S-transferase (GST) and N-acetyltransferase (NAT) Isozymes

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to a variety of electrophilic compounds, including PAH metabolites like epoxides, diol epoxides, and diones nih.govfrontiersin.org. This conjugation detoxifies these reactive species and facilitates their excretion nih.govfrontiersin.org. Different classes of cytosolic GSTs exist, including alpha, mu, pi, sigma, theta, and zeta, as well as microsomal GSTs frontiersin.org. Studies have investigated the interaction of various GST isozymes with diol epoxides of PAHs, including dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DBPDE) neuropharmac.com. For instance, in silico data suggested that GSTP1 and GSTM1 showed plausible binding with (-)-anti-DBPDE and (+)-syn-DBPDE neuropharmac.com. Overexpression of certain GSTs, such as GSTM1, has been shown to reduce DNA adduct formation by dibenzo[a,l]pyrene and benzo[a]pyrene diol epoxides in cell lines nih.gov.

N-acetyltransferases (NATs) are another group of phase II enzymes involved in the metabolism of xenobiotics, particularly aromatic amines and hydrazines, through acetylation neuropharmac.com. While their role in the direct metabolism of this compound itself might be less prominent compared to GSTs and UGTs which handle oxygenated metabolites, they are generally considered part of the detoxification system for various carcinogens neuropharmac.com.

Species and Tissue-Specific Metabolic Rates

The metabolic rates of PAHs, including dibenzopyrenes, can vary significantly between species and across different tissues within the same organism osti.govoup.comepa.govresearchgate.net. These differences are attributed to variations in the expression levels and activities of the metabolizing enzymes, such as CYPs, epoxide hydrolases, UGTs, and GSTs osti.govepa.gov.

Studies comparing the metabolism of PAHs like benzo[a]pyrene (BaP) and dibenzo[def,p]chrysene (DBC, which is structurally related to this compound) in hepatic microsomes from different species have revealed species-specific patterns osti.govnih.gov. For example, studies have shown that mice can metabolize BaP faster than rats or humans osti.gov. Similarly, the phase I metabolic capacity for DBC diol was found to be higher in rodents compared to humans osti.gov. Intrinsic clearance values for DBC diol were significantly higher in mice compared to rats and humans osti.gov.

Tissue-specific metabolism is also a critical factor. While the liver is the primary organ for xenobiotic metabolism due to the high concentration of metabolic enzymes, extrahepatic tissues such as the lungs, skin, and gastrointestinal tract also possess metabolic capacity nih.govepa.gov. The pattern and extent of metabolism can differ in these tissues, influencing the local concentration of reactive metabolites and thus contributing to tissue-specific toxicity and carcinogenicity epa.gov. For instance, studies on BaP have shown extensive metabolism in tracheobronchial tissues from various species, with differing patterns and amounts of metabolites observed epa.gov.

Competitive metabolism can also occur when organisms are exposed to mixtures of PAHs, where different compounds compete for the same metabolic enzymes mdpi.comresearchgate.net. Studies using human hepatic microsomes have demonstrated competitive inhibition of both BaP and DBC metabolism when present in mixtures mdpi.comresearchgate.net. The potency of this inhibition can vary between different PAH pairs mdpi.com.

Table 1: Species-Specific Metabolic Parameters for Benzo[a]pyrene (BaP) and Dibenzo[def,p]chrysene (DBC) in Hepatic Microsomes (Based on select studies)

| Compound | Species | VMAX (nmol/min/mg microsomal protein) | KM (µM) | Intrinsic Clearance (CLINT, mL/min/kg body weight) | Source |

| BaP | Human | Lower than rodents | - | Lowest | nih.gov |

| BaP | Rat | Higher than human, lower than mouse | - | More similar to human than mouse | nih.gov |

| BaP | Mouse | Highest | - | Highest | nih.gov |

| DBC | Human | Lower than rodents | 0.92 | Lowest | nih.gov |

| DBC | Rat | Higher than human, lower than mouse | 7.28 | More similar to human than mouse | nih.gov |

| DBC | Mouse | Highest | 6.63 | Highest | nih.gov |

Note: This table presents representative findings from specific studies and metabolic parameters can vary depending on experimental conditions and the specific study cited.

Table 2: Glucuronidation Activity of UGTs Towards Dibenzo[a,l]pyrene-trans-11,12-diol (Based on a study)

| UGT Isozyme | Glucuronidation Activity |

| UGT1A9 | Most efficient |

| Others | Detectable levels |

Note: This table summarizes findings from a specific study on DB[a,l]P, a related isomer, and may not directly reflect activity towards this compound metabolites. nih.gov

Mechanisms of Dibenzo A,h Pyrene Induced Genotoxicity

DNA Adduct Formation

The genotoxicity of DB(A,H)P is largely attributed to its ability to form covalent adducts with DNA. nih.govoup.comresearchgate.netiarc.froup.com This process is initiated by the metabolic activation of DB(A,H)P, typically involving cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of reactive diol epoxides. iarc.frmdpi.compnas.org These electrophilic metabolites can then react with nucleophilic sites on DNA bases, resulting in the formation of stable covalent adducts. iarc.frportlandpress.com

Covalent Binding to DNA

The covalent binding of activated DB(A,H)P metabolites to DNA is a critical step in its genotoxic mechanism. This binding occurs when the reactive electrophilic centers of the metabolites, such as the benzylic carbon of diol epoxides, interact with electron-rich atoms in the DNA bases. researchgate.netbiointerfaceresearch.com This forms a stable chemical linkage, creating a bulky lesion on the DNA molecule. portlandpress.com Studies have shown that DB(A,H)P and its metabolites can covalently bind to DNA in various tissues, with differing levels of adduction observed depending on the tissue and route of exposure. oup.comnih.gov

Specificity of Adducts (e.g., Deoxyadenosine (B7792050) and Deoxyguanosine Adducts)

Research indicates that DB(A,H)P metabolites preferentially form adducts with specific DNA bases, primarily deoxyadenosine (dA) and deoxyguanosine (dG). nih.goviarc.frbiointerfaceresearch.comnih.gov The regioselectivity of adduct formation can be influenced by the structure of the PAH metabolite. For instance, while some PAHs and their metabolites show a strong preference for guanine, fjord-region PAHs like dibenzo[a,l]pyrene (B127179) (a structural isomer of DB(A,H)P) and their diol epoxides often exhibit a higher propensity to form adducts with adenine (B156593) residues. oup.comresearchgate.netbiointerfaceresearch.comd-nb.info Studies on dibenzo[a,l]pyrene, for example, have shown that adenine-derived adducts can comprise a significant percentage of the total adducts formed in rat tissues and cell lines. oup.comaacrjournals.org

Quantitative Analysis of DNA Adducts

Quantitative analysis of DB(A,H)P-DNA adducts is essential for assessing exposure and correlating adduct levels with biological effects. Various sensitive techniques are used for this purpose, including 32P-postlabeling, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). oup.comnih.govaacrjournals.orghealtheffects.orgmdpi.com These methods allow for the detection and quantification of specific adducts, even at low levels. healtheffects.org For example, 32P-postlabeling has been widely used to analyze the formation and persistence of DB(A,H)P-DNA adducts in animal tissues. oup.comnih.gov Quantitative data on adduct levels in different tissues and over time provide insights into the metabolic activation, distribution, and persistence of DB(A,H)P-induced DNA damage. oup.comaacrjournals.org

Here is a table summarizing some quantitative data on DNA adduct formation by dibenzo[a,l]pyrene (a related isomer) in rat tissues, illustrating the concept of quantitative analysis:

| Tissue | Time Point Post-treatment | Adduct Levels (adducts/10⁹ nucleotides) | Major Adducts Derived From |

| Mammary | 6 hours | Not specified | dA and dG |

| Mammary | 5 days | 2640 ± 532 | dA and dG |

| Mammary | 14 days | ~40% decline from peak | dA and dG |

| Lung | Various | 10- to 65-fold lower than mammary | dA and dG |

| Liver | Various | 10- to 65-fold lower than mammary | dA and dG (plus liver-specific) |

| Heart | Various | 10- to 65-fold lower than mammary | dA and dG |

| Bladder | Various | 10- to 65-fold lower than mammary | dA and dG |

| Pancreas | Various | 10- to 65-fold lower than mammary | dA and dG |

Note: Data is based on a study using dibenzo[a,l]pyrene, a related PAH isomer, to illustrate quantitative analysis of DNA adducts. oup.com

DNA Repair Mechanisms and Dibenzo(A,H)pyrene (B125848) Adducts

DNA repair mechanisms are crucial cellular defense pathways that counteract the harmful effects of DNA damage, including that induced by PAHs like DB(A,H)P. nih.goviarc.frpnas.orgnih.govresearchgate.netaip.org The efficiency of these repair systems in removing DB(A,H)P-DNA adducts plays a significant role in determining the persistence of the damage and the potential for subsequent mutations and carcinogenesis. pnas.orgaacrjournals.orgresearchgate.net

Nucleotide Excision Repair (NER) Pathway

The primary pathway responsible for removing bulky DNA adducts, such as those formed by activated PAHs, is the Nucleotide Excision Repair (NER) pathway. nih.goviarc.frpnas.orgportlandpress.combiointerfaceresearch.comaip.org NER is a versatile repair system that recognizes distortions in the DNA helix caused by the presence of bulky lesions. portlandpress.combiointerfaceresearch.com The NER process involves several steps: damage recognition, unwinding of the DNA duplex, incision of the damaged strand on both sides of the lesion, excision of the oligonucleotide containing the adduct, and synthesis of new DNA to fill the gap, followed by ligation. portlandpress.combiointerfaceresearch.com

Studies have investigated the effectiveness of NER in removing DB(A,H)P-DNA adducts. aacrjournals.orgresearchgate.netresearchgate.net Research on dibenzo[a,l]pyrene adducts has shown that their removal by NER can be less efficient compared to adducts formed by other PAHs, such as benzo[a]pyrene (B130552). researchgate.netresearchgate.netki.se This reduced repair efficiency is thought to contribute to the higher genotoxic potency observed for some dibenzopyrene isomers. pnas.orgaacrjournals.orgresearchgate.net The structural features of the adducts, including their bulkiness and the resulting DNA distortion, can influence their recognition and processing by the NER machinery. researchgate.netresearchgate.netki.se

Persistence of DNA Adducts

The formation of covalent DNA adducts is a critical step in the genotoxic mechanism of PAHs like this compound. These adducts can persist in the genome, potentially leading to errors during DNA replication and transcription, which can contribute to mutagenesis and carcinogenesis. Studies on dibenzo[a,l]pyrene (DB[a,l]P), another carcinogenic dibenzopyrene isomer, provide insights into the persistence of DNA adducts formed by this class of compounds. DB[a,l]P-DNA adducts have been shown to persist in rat tissues following exposure. In one study, mammary epithelial DNA showed the highest adduction levels on day 5 post-treatment, with a decline observed by day 14. oup.comnih.gov Non-target tissues like lung, heart, bladder, and pancreas showed lower adduct levels, which continued to increase up to 14 days. oup.comnih.gov The in vivo adducts were primarily derived from deoxyadenosine and deoxyguanosine, formed by interaction with both anti- and syn-isomers of DB[a,l]P-diol-epoxides (DBPDEs), with adenine-derived adducts comprising a significant proportion (60–75%) of the total. oup.comnih.gov The persistence of these adducts, particularly the adenine-derived ones, may contribute to the high genotoxic activity of dibenzopyrenes. researchgate.net Research suggests that some DBPDE-DNA adducts may evade repair mechanisms, such as nucleotide excision repair (NER), and/or be bypassed by DNA polymerases, contributing to their persistence and the extreme carcinogenicity of DBPDE. aacrjournals.org

Table 1: DNA Adduct Levels in Rat Tissues Following Dibenzo[a,l]pyrene Exposure (0.25 μmol/gland) oup.comnih.gov

| Tissue | Peak Adduction (adducts/10⁹ nucleotides) | Time to Peak Adduction | Decline by Day 14 |

| Mammary | 2640 ± 532 | Day 5 | ~40% |

| Lung | 10-65-fold lower than mammary | Beyond 14 days | Not specified |

| Liver | 10-65-fold lower than mammary | Beyond 14 days | Not specified |

| Heart | 10-65-fold lower than mammary | Beyond 14 days | Not specified |

| Bladder | 10-65-fold lower than mammary | Beyond 14 days | Not specified |

| Pancreas | 10-65-fold lower than mammary | Beyond 14 days | Not specified |

Mutagenesis and Mutational Signatures

This compound, like other carcinogenic PAHs, induces mutations in DNA, contributing to the initiation and progression of cancer. The pattern of these mutations can form characteristic mutational signatures. Studies on DB[a,l]P, a related isomer, have shown that its diol-epoxide metabolite (DBPDE) produces a mutational signature with a large number of T to A mutations, particularly at C[T>A]G sites. mutationalsignatures.com This is consistent with the ability of DBPDE to form adducts on the N6 position of adenine. mutationalsignatures.com While similar to the signature produced by Aristolochic acid I, the proportion of AT-TA mutations differs, highlighting the need for caution when attributing causality based solely on mutational signatures without exposure evidence. nih.gov DB[a,l]P and DBPDE may contribute to the T>A component of Mutational Signature 4, which is associated with exposure to organic pollutants like cigarette smoke. mutationalsignatures.com The similarity between the mutational signatures of parent PAHs and their diol-epoxide metabolites provides strong evidence that the diol-epoxide pathway is responsible for the mutagenic activity of PAHs in mammalian cells. mutationalsignatures.comnih.gov

Mutations in Oncogenes (e.g., K-ras, Ha-ras, NRAS)

Mutations in oncogenes, such as those in the RAS family (K-ras, Ha-ras, NRAS), are frequently observed in chemically induced tumors. PAHs are known to induce mutations in these genes. Studies investigating the effects of other PAHs, such as benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have demonstrated their ability to induce mutations in K-ras and Ha-ras genes in rodent models. nih.govresearchgate.netresearchgate.netoup.com For instance, B[a]P has been shown to induce codon 13 and codon 61 mutations in the H-ras gene in mouse skin papillomas. nih.govresearchgate.net While direct studies specifically detailing this compound's effects on K-ras, Ha-ras, and NRAS mutations were not prominently found in the provided search results, the known mechanisms of PAH-induced mutagenesis, involving DNA adduct formation and subsequent errors during replication, strongly suggest that this compound would also induce mutations in these oncogenes. The specific codons affected can vary depending on the PAH and the target tissue. nih.govresearchgate.net

Mutations in Tumor Suppressor Genes (e.g., TP53)

Mutations in tumor suppressor genes, particularly TP53, are critical events in the development of many cancers, including those linked to PAH exposure. TP53 mutations are common in human lung cancers, and in smoking-associated cases, there is a high frequency of G to T transversions, which have been linked to PAHs like benzo[a]pyrene. oup.compnas.orgacs.orgaacrjournals.orgplos.org These mutations often occur at specific hotspot codons in the TP53 gene, such as codons 157, 248, and 273, which are preferred sites for modification by reactive PAH metabolites like benzo[a]pyrene-diol-epoxide (BPDE). oup.comacs.orgaacrjournals.orgplos.org While specific data on this compound-induced TP53 mutations were not extensively detailed in the search results, the shared genotoxic mechanisms with other carcinogenic PAHs suggest that this compound would likely induce similar patterns of mutations in TP53, particularly G to T transversions at mutational hotspots, following metabolic activation and DNA adduct formation. nih.govoup.compnas.orgaacrjournals.org

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Table of Compounds and PubChem CIDs

| Compound | PubChem CID |

| This compound | 9108 |

| K-ras | - |

| Ha-ras | - |

| NRAS | - |

| TP53 | 7050 |

| Dibenzo[a,l]pyrene | 9119 |

| Benzo[a]pyrene | 2336 |

| 7,12-dimethylbenz[a]anthracene | 3079 |

| Dibenzo[a,l]pyrene-diol-epoxide | 164497 |

| Benzo[a]pyrene-diol-epoxide | 63802 |

This compound (DB[a,h]P), a polycyclic aromatic hydrocarbon (PAH), is recognized for its potential to induce genetic damage. Its genotoxicity is primarily driven by metabolic activation, leading to the formation of reactive species that interact with cellular macromolecules, particularly DNA. This interaction can result in DNA adduct formation, subsequent mutations, and the generation of oxidative stress.

Persistence of DNA Adducts

A key aspect of this compound's genotoxicity is the formation and persistence of DNA adducts. These covalent modifications to DNA bases can interfere with normal DNA replication and transcription processes. Research on dibenzo[a,l]pyrene (DB[a,l]P), a closely related carcinogenic isomer, provides valuable insights into the behavior of dibenzopyrene-DNA adducts. Studies in rats exposed to DB[a,l]P revealed the formation of stable DNA adducts in various tissues, including mammary glands, lungs, liver, heart, bladder, and pancreas. oup.comnih.gov

Analysis of mammary epithelial DNA showed peak adduction levels approximately 5 days after treatment, followed by a notable decline by day 14. oup.comnih.gov In contrast, non-target tissues exhibited lower initial adduct levels, which continued to increase up to the 14-day time point examined. oup.comnih.gov The primary adducts detected were derived from the interaction of DB[a,l]P-diol-epoxides (DBPDEs) with deoxyadenosine and deoxyguanosine residues in DNA. oup.comnih.gov Adenine-derived adducts constituted a significant proportion, ranging from 60% to 75% of the total adducts. oup.comnih.gov The persistence of these adducts, particularly those formed at adenine residues, is hypothesized to contribute significantly to the high genotoxic potency observed with dibenzopyrenes. researchgate.net Further studies suggest that the extreme carcinogenicity associated with DBPDE may be linked to the ability of some of the resulting DNA adducts to evade cellular repair mechanisms, such as nucleotide excision repair (NER), or to be bypassed by DNA polymerases during replication. aacrjournals.org

Table 1: Relative DNA Adduct Levels in Rat Tissues 14 Days Following Dibenzo[a,l]pyrene Exposure oup.comnih.gov

| Tissue | Relative Adduct Level (compared to Mammary peak) |

| Mammary | ~60% of peak (peak at Day 5) |

| Lung | 10-65-fold lower |

| Liver | 10-65-fold lower |

| Heart | 10-65-fold lower |

| Bladder | 10-65-fold lower |

| Pancreas | 10-65-fold lower |

Mutagenesis and Mutational Signatures

This compound's interaction with DNA leads to the induction of mutations, leaving characteristic patterns known as mutational signatures. Investigations into the mutagenic profile of DB[a,l]P and its diol-epoxide metabolite (DBPDE) have revealed a propensity to induce a high frequency of T to A mutations. mutationalsignatures.com This specific type of transversion is particularly notable at cytosine-thymine-guanine (C[T>A]G) sequences and is consistent with the observed adduction of adenine residues by DBPDE. mutationalsignatures.com

Mutations in Oncogenes (e.g., K-ras, Ha-ras, NRAS)

Mutations in oncogenes, particularly within the RAS gene family (K-ras, Ha-ras, and NRAS), are frequently implicated in the development of chemically induced cancers. PAHs are known mutagens that can target these genes. Studies involving other PAHs, such as benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA), have demonstrated their capacity to induce activating mutations in K-ras and Ha-ras in experimental animal models. nih.govresearchgate.netresearchgate.netoup.com For instance, B[a]P exposure has been linked to the induction of mutations at codons 13 and 61 of the H-ras gene in mouse skin papillomas. nih.govresearchgate.net While direct experimental data specifically detailing the induction of K-ras, Ha-ras, and NRAS mutations by this compound were not extensively found in the provided search results, the shared metabolic activation pathways and DNA-damaging properties with other carcinogenic PAHs strongly suggest that this compound would also induce mutations in these critical oncogenes. The specific codons targeted can be influenced by the particular PAH and the tissue type. nih.govresearchgate.net

Mutations in Tumor Suppressor Genes (e.g., TP53)

Inactivation of tumor suppressor genes, most notably TP53, is a common event in human cancers, including those associated with exposure to PAHs. Mutations in the TP53 gene are frequently observed in lung tumors, and in individuals with a history of smoking, a characteristic pattern of G to T transversions is prevalent. oup.compnas.orgacs.orgaacrjournals.orgplos.org These G to T mutations are often concentrated at specific "hotspot" codons within the TP53 gene, such as codons 157, 248, and 273. oup.comacs.orgaacrjournals.orgplos.org These codons are known to be particularly susceptible to modification by reactive metabolites of PAHs, including benzo[a]pyrene-diol-epoxide (BPDE). oup.comacs.orgaacrjournals.org Although specific studies on this compound-induced TP53 mutations were not a primary focus of the search results, its mechanistic similarities to other carcinogenic PAHs, involving metabolic activation and DNA adduct formation, indicate that this compound is likely to induce similar patterns of TP53 mutations, particularly G to T transversions at these established hotspots. nih.govoup.compnas.orgaacrjournals.org

Dibenzo A,h Pyrene in Carcinogenesis

Experimental Carcinogenicity Studies

Experimental studies in various animal models have demonstrated the carcinogenic effects of dibenzo(A,H)pyrene (B125848). Its activity has been evaluated across different species and routes of administration.

Rodent Models (e.g., Mouse Skin, Rat Mammary Gland, Mouse Lung, Rainbow Trout)

Studies utilizing rodent models have been crucial in establishing the carcinogenicity of this compound. In mouse skin, repeated dermal application of DB[a,h]P has been shown to induce benign and malignant skin tumors, including papillomas and epitheliomas. springfieldmo.goviarc.fr While less active than benzo(a)pyrene in some skin painting experiments, it still exhibited significant carcinogenic activity. iarc.frinchem.org Dibenzo[a,h]pyrene induced twice as many papillomas in mouse skin compared to dibenzo[a,i]pyrene in one study, although both showed similar tumor latency and percentage of tumor-bearing mice. nih.gov

In female rats, intramammary injection of dibenzo[a,h]pyrene caused mammary gland cancers, specifically fibrosarcomas and adenocarcinomas. springfieldmo.gov Subcutaneous injection in rats also resulted in sarcomas at the injection site. springfieldmo.gov

Intraperitoneal injection of dibenzo[a,h]pyrene in newborn mice has been linked to the induction of lung tumors in both sexes and liver tumors in males. springfieldmo.gov

While several PAHs, including benzo[a]pyrene (B130552) and dibenz[a,h]anthracene (B1670416), have been shown to induce lung tumors in mice and hamsters after various administration routes like subcutaneous injection and intratracheal instillation, the specific carcinogenicity of this compound in mouse lung through these routes is also supported by experimental evidence. nih.gov

Rainbow trout have also served as a model for studying the carcinogenic effects of related dibenzopyrenes, such as dibenzo[a,l]pyrene (B127179), which induced high tumor incidences in the liver, stomach, and swimbladder following dietary administration. oup.comnih.govnih.gov These studies highlight the potential for certain dibenzopyrenes to act as multi-organ carcinogens in aquatic species.

Table 1: Summary of this compound Carcinogenicity in Rodent Models

| Animal Model | Route of Administration | Tumor Type(s) Induced | Reference(s) |

| Mouse Skin | Dermal Application | Papillomas, Epitheliomas (benign/malignant) | springfieldmo.goviarc.frinchem.orgnih.gov |

| Rat Mammary Gland | Intramammary Injection | Fibrosarcoma, Adenocarcinoma | springfieldmo.gov |

| Mice | Intraperitoneal Injection (newborn) | Lung tumors (both sexes), Liver tumors (males) | springfieldmo.gov |

| Rats | Subcutaneous Injection | Sarcoma (at injection site) | springfieldmo.gov |

Induction of Multi-Organ Carcinogenesis

While the provided search results primarily detail organ-specific tumor induction for this compound, studies on related dibenzopyrenes, like dibenzo[a,l]pyrene, in models such as the rainbow trout, demonstrate the capacity for multi-organ carcinogenesis among this class of compounds. Dibenzo[a,l]pyrene induced tumors in the liver, stomach, and swimbladder of rainbow trout, indicating a potential for systemic carcinogenic effects. oup.comnih.govnih.gov This suggests that other dibenzopyrenes, including this compound, may also have the potential to induce tumors in multiple organs, depending on the exposure route and species.

Oral Carcinogenesis Models

Studies have investigated the potential of dibenzopyrenes to induce oral carcinogenesis. While some research has focused on other compounds like benzo[a]pyrene and dibenzo[a,l]pyrene in oral cancer models nih.govacs.orgnih.govrjpbcs.comsci-hub.seresearchgate.net, the direct oral carcinogenicity of this compound is less explicitly detailed in the provided snippets. However, the fact that related PAHs and dibenzopyrenes are investigated in oral carcinogenesis models, particularly as constituents of tobacco smoke and environmental pollutants, suggests a potential relevance for this compound as well. nih.govacs.orgnih.gov Dibenzo[a,l]pyrene, for instance, has been shown to be mutagenic and carcinogenic in the oral cavity of mice following topical application, serving as a potential model for oral cancer. nih.govnih.govresearchgate.net

Molecular Mechanisms of Carcinogenesis

The carcinogenic effects of this compound, like other PAHs, are mediated through complex molecular mechanisms involving metabolic activation, DNA damage, and alterations in cellular processes.

Cell Proliferation and Apoptosis

Carcinogens can perturb the balance between cell proliferation and apoptosis, processes critical for tissue homeostasis. Increased cell proliferation can enhance the likelihood of accumulating DNA damage and expanding initiated cell populations. oup.com Conversely, dysregulation of apoptosis can allow damaged cells to survive and proliferate, contributing to tumor development. neuropharmac.com

Studies on related PAHs, such as benzo[a]pyrene and dibenzo[a,l]pyrene, provide insights into potential mechanisms relevant to this compound. Benzo[a]pyrene and its metabolites have been shown to affect apoptosis, for instance, inducing it in human lung fibroblasts via specific signaling pathways. nih.gov Benzo[a]pyrene exposure did not significantly affect the proliferation of certain cancer cells but could reduce drug-induced cell death and apoptosis, potentially contributing to chemoresistance. mdpi.com

Molecular docking simulations have been used to assess the potential interactions of dibenzo[a,l]pyrene and benzo[a]pyrene metabolites with proteins involved in cell proliferation and apoptosis, including caspases, BAX, Bcl-2, and p53. neuropharmac.comresearchgate.net These studies suggest that carcinogenic metabolites can bind to and potentially modulate the activity of these key regulatory proteins. Dysregulation of proteins like p53 can impair cell cycle control and suppress proapoptotic pathways. neuropharmac.com

Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression. Some studies on related PAHs, such as benzo[a]pyrene, have explored their effects on these processes.

Benzo[a]pyrene exposure has been shown to promote cell migration and invasion in human hepatocellular carcinoma cells in vitro and in vivo. nih.gov It also recruited vascular endothelial cells and promoted tumor angiogenesis, possibly by increasing the secretion of vascular endothelial growth factor (VEGF). nih.gov The NF-κB pathway has been implicated as a potential adverse outcome pathway associated with the effects of benzo[a]pyrene on metastasis. nih.gov

While direct studies on this compound's effects on angiogenesis and metastasis are not explicitly detailed in the provided results, the established role of other carcinogenic PAHs in these processes suggests that this compound may also influence these aspects of tumor development. The general mechanism of cancer progression involves diverse cellular mechanisms, including those related to metastasis and angiogenesis. neuropharmac.com

Table 2: Molecular Mechanisms Potentially Influenced by this compound

| Molecular Mechanism | Potential Influence | Relevant Findings (from related PAHs) | Reference(s) |

| Cell Proliferation | Potential for increased proliferation, contributing to clonal expansion of damaged cells. | Related PAHs affect cell cycle regulation and can stimulate proliferation in certain cell types. | oup.comnih.govmdpi.com |

| Apoptosis | Potential for dysregulation, allowing survival of damaged cells. | Related PAHs induce or inhibit apoptosis depending on context and can interact with key apoptotic proteins like p53 and Bcl-2. | neuropharmac.comnih.govmdpi.comresearchgate.net |

| Angiogenesis | Potential to promote the formation of new blood vessels supporting tumor growth. | Benzo[a]pyrene promotes angiogenesis and recruits endothelial cells, potentially via VEGF. | nih.gov |

| Metastasis | Potential to enhance the spread of cancer cells. | Benzo[a]pyrene promotes cell migration and invasion; NF-κB pathway implicated. | nih.gov |

Overexpression of Proteins (e.g., p53, COX-2) in Malignant Tissues

Overexpression of key proteins involved in cell cycle regulation, apoptosis, and inflammation is frequently observed in malignant tissues induced by PAHs, including those structurally related to this compound. Studies have shown that exposure to PAH metabolites, such as dibenzo[a,l]pyrene diol epoxide (DB[a,l]PDE), can lead to the overexpression of p53 and COX-2 proteins in malignant tissues. nih.govnih.gov

p53 is a tumor suppressor protein that plays a critical role in cell cycle arrest, DNA repair, and apoptosis in response to DNA damage. Mutations in the TP53 gene are common in human cancers, and accumulation of p53 protein can occur due to these mutations or other mechanisms that prolong its half-life. researchgate.nethelsinki.fi Overexpression of p53 has been observed in oral squamous cell carcinoma induced by DB[a,l]PDE in mouse models. nih.govnih.gov

COX-2 (Cyclooxygenase-2) is an enzyme involved in the synthesis of prostaglandins, which can promote inflammation, cell proliferation, angiogenesis, and inhibit apoptosis – processes that contribute to tumor development and progression. researchgate.netekb.eg Overexpression of COX-2 has also been demonstrated in malignant tissues following exposure to PAH metabolites like DB[a,l]PDE. nih.govnih.gov The induction of p53 and COX-2 protein expression can correlate with the histological stages of disease progression. nih.gov

Data Table: Protein Expression in Malignant Tissues (Example based on related PAH studies)

| Protein | Observed Effect in Malignant Tissue (PAH-induced) | Potential Role in Carcinogenesis | Source (Example based on related PAH studies) |

| p53 | Overexpression/Accumulation | Cell cycle dysregulation, impaired apoptosis, genomic instability | nih.govnih.govresearchgate.nethelsinki.fi |

| COX-2 | Overexpression | Increased proliferation, angiogenesis, inflammation, reduced apoptosis | nih.govnih.govresearchgate.netekb.eg |

Immunosuppression

Polycyclic aromatic hydrocarbons, including this compound, have been shown to induce immunosuppression in experimental animals. nih.govca.govresearchgate.netiarc.fr This immunosuppressive effect can contribute to carcinogenesis by impairing the host's ability to recognize and eliminate nascent tumor cells. researchgate.net

Studies have demonstrated that DB(a,h)P can induce systemic immunosuppression. ca.gov Exposure to PAHs has been shown to suppress the humoral immune response, specifically the antibody-forming cell response. researchgate.net The immunosuppression observed following PAH exposure can be similar to the structure-activity relationship observed for the carcinogenicity of these compounds. researchgate.net While the exact mechanisms of PAH-induced immunosuppression are not fully established, they may involve interactions with the aryl hydrocarbon receptor (AhR), which can modulate the expression of genes involved in immune response. ca.goviarc.freuropa.eu Additionally, some studies suggest that reactive metabolites of PAHs may mediate immunosuppressive effects. researchgate.net Downregulation of genes involved in immune response and upregulation of pro-inflammatory genes in the liver have been reported following subchronic oral exposure to DB(a,h)P in mice. ca.gov

Advanced Research Methodologies and Techniques for Dibenzo A,h Pyrene Studies

Analytical Chemistry Techniques

Analytical chemistry plays a crucial role in the study of dibenzo(A,H)pyrene (B125848) by providing the tools necessary to isolate, identify, and measure its presence in various matrices, as well as to detect its metabolites and DNA adducts.

Chromatography (e.g., HPLC, GC/MS, HPLC-MS/MS, GC-MS/MS, SFC-MS)

Chromatographic methods are fundamental for separating this compound from complex mixtures and for analyzing its various forms and derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors, particularly Mass Spectrometry (MS), are widely used.

HPLC is frequently employed for the analysis of PAHs, often coupled with UV or fluorescence detectors. epa.govcdc.govnih.gov While HPLC can resolve many PAHs, certain isomers, including dibenzo(a,h)anthracene and indeno(1,2,3-cd)pyrene, may not be adequately resolved by packed column GC methods, necessitating the use of HPLC or GC/MS for unambiguous identification. epa.govepa.gov The combination of HPLC and GC/MS can provide unambiguous determination of PAHs, especially when compounds co-elute in HPLC fractions. mdpi.comnih.gov

GC/MS is another common technique for quantifying PAHs in various samples, including environmental matrices like air and water, and food. nih.govmeasurlabs.com However, packed column GC may not adequately resolve certain PAH pairs. epa.govepa.gov Capillary columns can improve resolution. epa.gov GC/MS is also used for the qualitative and quantitative confirmation of results obtained by other methods. epa.gov

More advanced hyphenated techniques like HPLC-MS/MS, GC-MS/MS, and SFC-MS are increasingly popular due to their enhanced sensitivity, accuracy, and selectivity for PAH analysis in complex matrices such as food. nih.govmdpi.com GC-MS/MS methods have been developed for the determination of PAHs in challenging samples like herbal medicines. nih.gov Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) offers advantages such as reduced organic solvent consumption and faster analysis times, making it suitable for analyzing weakly polar substances like PAHs in matrices such as milk. mdpi.com

Despite the advancements, some studies using GC-MS methods have reported difficulties in obtaining fit-for-purpose results for this compound, potentially due to the lack of readily available isotopically labeled internal standards for this specific compound at the time of the study. researchgate.net

Interactive Table 1: Examples of Chromatographic Techniques Applied to PAH Analysis

| Technique | Application Area(s) | Key Feature/Benefit | Potential Limitation (for certain PAHs) | Citation |

| HPLC | PAH analysis in various samples, including water | Can resolve certain isomers not separated by packed column GC. | May require further analysis for co-eluting compounds. | epa.govcdc.govnih.gov |

| GC/MS | Quantifying PAHs in environmental and food samples | Qualitative and quantitative confirmation; widely used. | Packed columns may not resolve certain pairs. | epa.govnih.govmeasurlabs.com |

| HPLC-MS/MS | PAH analysis in complex food matrices | Enhanced sensitivity, accuracy, and selectivity. | - | nih.gov |

| GC-MS/MS | PAH analysis in complex matrices, e.g., herbal medicines | Improved sensitivity and selectivity. | May face challenges with specific PAHs like this compound without labeled standards. | nih.govnih.gov |

| SFC-MS | PAH analysis in food, e.g., milk | Reduced solvent consumption, faster analysis, suitable for weakly polar compounds. | - | nih.govmdpi.com |

Spectroscopy (e.g., UV-Spectroscopy, Photoluminescence Spectroscopy, Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs))

Spectroscopic techniques provide complementary information for the identification and analysis of this compound, often used in conjunction with chromatographic separation. UV-Spectroscopy and photoluminescence spectroscopy are valuable for detecting and characterizing PAHs based on their unique absorption and emission properties. cdc.gov

Laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) is a technique that offers unambiguous determination of dibenzopyrene isomers, including this compound, by providing simultaneous access to spectral and lifetime information in wavelength time matrix formats. nih.gov This method has been applied to the analysis of dibenzopyrene isomers in water samples, offering a relatively rapid and environmentally friendly approach with low solvent consumption and good limits of detection. nih.govacs.org

Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) can be used for the direct determination of PAHs, even in co-eluted HPLC fractions, without the need for further chromatographic separation. mdpi.comnih.govresearchgate.net This technique involves recording excitation-emission matrices rapidly and using methods like parallel factor analysis (PARAFAC) to resolve spectral overlapping of compounds like benzo(a)pyrene and dibenzo(a,l)pyrene. mdpi.comnih.govresearchgate.net RTF-EEMs have demonstrated analytical advantages for trace analysis of PAHs in samples like tobacco extracts. mdpi.comnih.govresearchgate.net

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is a highly sensitive technique used to detect and quantify DNA adducts formed by genotoxic compounds like this compound metabolites. researchgate.netoup.comoup.comptbioch.edu.pl This method involves enzymatic hydrolysis of DNA, followed by radioactive labeling of the adducted nucleotides with 32P, and subsequent separation and detection, often using thin-layer chromatography (TLC) or HPLC. oup.comoup.comptbioch.edu.pl

Studies utilizing the 32P-postlabeling assay have identified multiple DNA adducts formed by dibenzo[a,l]pyrene (B127179) (a related dibenzopyrene isomer) and its diol-epoxide metabolites in various biological samples, such as mouse lung DNA and cell cultures. researchgate.netoup.comoup.com The technique allows for the analysis of the levels and persistence of these adducts over time and in response to different exposures. oup.com It has been a crucial method in molecular epidemiology studies to assess human exposure to PAHs by measuring DNA adduct levels in accessible tissues. ptbioch.edu.pl

Research using 32P-postlabeling has shown that different diol-epoxide metabolites of dibenzo[a,l]pyrene can form distinct adduct profiles with DNA. oup.comoup.com For example, reactions of anti- and syn-dibenzo[a,l]pyrene diol-epoxides with DNA or mononucleotides have revealed the formation of several characteristic adduct spots or peaks. oup.comoup.com

Interactive Table 2: DNA Adducts Detected by 32P-Postlabeling (Example based on Dibenzo[a,l]pyrene)

| Adduct Type | Formed from Metabolite(s) (Example) | Detection Method (Postlabeling) |

| Adducts with dGuo | anti- and syn-DB[a,l]PDE | TLC, HPLC |

| Adducts with dAdo | anti-DB[a,l]PDE | TLC, HPLC |

| Multiple adduct spots/peaks in biological samples | DB[a,l]P and its metabolites | TLC, HPLC |

Note: Data based on studies of dibenzo[a,l]pyrene, a closely related isomer, illustrating the application of the technique. oup.comoup.com

Isotope Dilution GC/MS

Isotope dilution GC/MS is a highly accurate and precise quantitative technique used for the analysis of organic compounds, including PAHs. researchgate.nettandfonline.comepa.gov This method involves adding a known amount of an isotopically labeled analog of the analyte (e.g., deuterium-labeled PAH) to the sample before extraction and analysis. tandfonline.comepa.gov The ratio of the native analyte to the labeled internal standard is measured by GC/MS, which helps to correct for variations in sample preparation and analysis, leading to improved accuracy and precision. tandfonline.comepa.gov

While isotope dilution GC/MS is considered a method of choice for the accurate measurement of toxic compounds like benzo(a)pyrene at low concentrations, its application to this compound has faced challenges, potentially due to the limited availability of suitable isotopically labeled internal standards for this specific isomer. researchgate.nettandfonline.com However, when applicable, this technique offers significant advantages in terms of method performance and reliability for PAH quantification. epa.gov

Computational Biology and Bioinformatics Approaches

Computational biology and bioinformatics provide powerful tools for studying the interactions of this compound and its metabolites with biological macromolecules, offering insights into potential mechanisms of toxicity and carcinogenicity at a molecular level. biointerfaceresearch.combiointerfaceresearch.comresearchgate.netresearchgate.net

Molecular Docking and Interaction Studies

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand (such as this compound metabolites) when bound to a protein or other biological receptor (such as DNA or enzymes). biointerfaceresearch.combiointerfaceresearch.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov This method estimates the binding affinity between the molecule and its target, providing insights into the strength and nature of their interaction. biointerfaceresearch.comnih.govresearchgate.netnih.gov

Molecular docking simulations have been employed to study the interactions of this compound metabolites, particularly its diol-epoxides, with DNA and various proteins involved in cellular processes, including DNA repair (e.g., NER pathway proteins) and cell proliferation (e.g., caspases, cyclins, CDKs, p53, BRCA proteins, Ras oncoproteins). biointerfaceresearch.comresearchgate.netnih.govresearchgate.net

Studies have used molecular docking to explore the mechanism of DNA adduct formation by different diastereomers of dibenzo[a,l]pyrene diol-epoxides (DBPDEs) and their interaction with nucleotide excision repair (NER) pathway proteins. biointerfaceresearch.comresearchgate.netepa.gov These studies can reveal which DNA bases or protein residues are likely to interact with the metabolites and the relative strength of these interactions. For instance, computational studies have suggested that certain DBPDE isomers interact more strongly with specific DNA bases. biointerfaceresearch.comresearchgate.net

Molecular docking has also been applied to investigate the binding of dibenzo[a,l]pyrene and its metabolites to enzymes involved in its metabolism, such as cytochrome P450 (CYP) isozymes (e.g., CYP1A1, CYP1A2, CYP1B1). biointerfaceresearch.comresearchgate.netnih.gov These studies can help identify potential inhibitors or substrates of these enzymes and provide structural insights into the binding process. biointerfaceresearch.comresearchgate.net Furthermore, molecular docking has been used to assess the plausible binding of dibenzo[a,l]pyrene and its metabolites with proteins related to cell proliferation, suggesting potential mechanisms by which these compounds might influence cell growth and division. nih.govresearchgate.net Findings from such studies can indicate differential binding affinities of various metabolites to different protein targets. nih.govresearchgate.net

Interactive Table 3: Examples of Molecular Docking Studies Involving Dibenzo[a,l]pyrene Metabolites

| Metabolite/Compound (Example) | Biological Target(s) | Purpose of Study | Key Finding (Example) | Citation |

| DBPDEs (diastereomers) | DNA, NER pathway proteins (DDB, XPC, etc.) | Investigate DNA adduct formation mechanism and interaction with repair proteins. | Certain DBPDE isomers show stronger interaction with specific DNA bases; weak interactions with NER proteins observed. | biointerfaceresearch.comresearchgate.netepa.gov |

| DBP and metabolites | CYP1A1, CYP1A2, CYP1B1 | Identify potential inhibitors and understand enzyme interactions. | Identification of potential lead molecules with stronger binding than known inhibitors. | biointerfaceresearch.comresearchgate.net |

| DBP and metabolites | Proteins related to cell proliferation (Caspases, p53) | Elucidate mechanisms of modulated cell proliferation. | Differential binding interactions observed with various cell proliferation-related proteins. | nih.govresearchgate.net |

Note: Data based on studies primarily of dibenzo[a,l]pyrene metabolites, illustrating the application of molecular docking. biointerfaceresearch.combiointerfaceresearch.comresearchgate.netresearchgate.netnih.govresearchgate.netepa.gov

Free Energy Perturbation Approaches for DNA Binding Affinity

Computational methods, specifically molecular dynamics and free energy perturbation, are employed to investigate the relative binding affinity of covalent PAH-DNA adducts. This includes studies on dibenzopyrene isomers like dibenzo[a,l]pyrene (DB[a,l]P), which, alongside dibenzo[a,h]pyrene (DB[a,h]P), belongs to the group of dibenzopyrenes. wikipedia.org These computational techniques examine the interaction of PAH-DNA adducts within the DNA duplex, often focusing on mutational hotspots such as the central adenine (B156593) of NRAS codon-61, which is implicated in cancer risk. nih.govpnas.orgresearchgate.net

Research utilizing these approaches has indicated that certain PAHs, including fjord region PAHs like DB[a,l]pyrene, can exhibit greater binding affinity to DNA compared to known carcinogens like benzo[a]pyrene (B130552) (B[a]P). nih.govpnas.org This increased affinity is influenced by van der Waals interactions between the intercalated PAH molecule and adjacent nucleobases, as well as minimal distortion of the DNA duplex structure. nih.govresearchgate.net Furthermore, these studies also assess the relative free energies of complexation between PAH-DNA adducts and repair proteins like RAD4-RAD23 (the yeast homolog of human XPC-RAD23), which is crucial for initiating global genomic nucleotide excision repair (GG-NER). nih.govresearchgate.net Findings suggest that PAH-DNA adducts with higher DNA binding affinity tend to show weaker complexation affinity with RAD4-RAD23, potentially leading to resistance against the GG-NER machinery and contributing to their genotoxic potential. nih.govpnas.org

In Vitro and In Vivo Model Systems

A variety of in vitro and in vivo model systems are utilized to study the metabolic activation, DNA adduction, and toxicological effects of this compound and related PAHs. These models allow for controlled experiments to elucidate mechanisms of action and assess potential health risks.

Cell Lines (e.g., A549 Human Epithelial Lung Carcinoma Cells, Hepatic Microsomes, MCF-7 Cells, Caco-2 Cells)

Established cell lines are valuable tools for studying the cellular responses to this compound. A549 human epithelial lung carcinoma cells have been used to investigate DNA adduct formation and removal kinetics following exposure to dibenzo[a,l]pyrene. tandfonline.com Studies on the metabolism of PAHs, including isomers of dibenzopyrene, frequently employ hepatic microsomes, which contain the cytochrome P450 enzymes responsible for metabolic activation. acs.org Human mammary carcinoma MCF-7 cells have been utilized to study the binding of dibenzo[a,l]pyrene metabolites to DNA and the resulting cellular pathways, such as the p53 and p21VAF1 responses. nih.govsurrey.ac.uk Caco-2 cells, a human intestinal epithelial cell line, are also used in research concerning the transport and metabolism of xenobiotics, including dibenzopyrene isomers. acs.orgepa.gov Additionally, primary human bronchial epithelial cells cultured in 3D models are used to assess the toxicity and transcriptional patterns induced by PAHs. researchgate.netnih.gov

Animal Models (e.g., Rodents, Zebrafish Larvae, Marine Medaka)

Animal models provide a more complex biological system to study the in vivo effects of this compound. Rodents, including mice and rats, are commonly used in carcinogenicity studies and to investigate DNA adduct formation and tissue-specific responses to PAHs. nih.govepa.govresearchgate.netmdpi.comoup.comepa.gov Aquatic animal models such as zebrafish (Danio rerio) and marine medaka (Oryzias latipes) are increasingly employed due to their suitability for toxicological bioassays and studies on developmental effects and gene expression induction, and are even included in OECD guidelines. scies.orgmdpi.commdpi.comnih.govresearchgate.net The rainbow trout model has also been used to study multi-organ carcinogenesis induced by dibenzo[a,l]pyrene. oup.comnih.gov

Organ-Specific Responses in Animal Models

Studies in animal models reveal that this compound and related PAHs can induce responses in specific organs. In rainbow trout exposed to dibenzo[a,l]pyrene, high tumor incidences were observed in the liver, stomach, and swimbladder. oup.com Research in rodents has examined DNA adduct levels and toxicological effects in various organs, including the liver and kidney. epa.govmdpi.com Zebrafish studies have demonstrated the induction of gene expression, such as cyp1a, in the liver following exposure to certain PAHs. scies.org

Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics, Adductomics)

Omics technologies offer powerful tools for a comprehensive analysis of the biological impact of this compound. These high-throughput methods allow for the investigation of global molecular changes in response to exposure. nih.govusgovcloudapi.netresearchgate.netacs.orgresearchgate.net

Adductomics, a nascent field, focuses on the comprehensive measurement of DNA adducts, providing insights into the total exposome and serving as potential biomarkers for cancer etiology studies. nih.govresearchgate.netacs.orgresearchgate.net While still developing, mass spectrometry-based methods are central to this approach, aiming to identify and quantify a wide range of DNA lesions simultaneously. nih.govresearchgate.netacs.org

Gene Expression Analysis

Transcriptomics, specifically gene expression analysis using techniques like cDNA microarrays and RNA sequencing, is widely applied to understand the cellular and tissue-specific responses to PAHs, including dibenzopyrenes. tandfonline.comnih.govoup.comnih.govoup.com Studies in cell lines such as HepG2, A549, and human bronchial epithelial cells, as well as in precision-cut rat liver slices, have investigated how these compounds modulate the expression of genes involved in various pathways, including cell cycle regulation, apoptosis, DNA repair, and xenobiotic metabolism. tandfonline.comnih.govoup.comnih.govoup.com For instance, research has shown that dibenzo[a,l]pyrene and other PAHs can induce distinct gene expression patterns related to the activation of the AhR pathway and other transcription factors. nih.govoup.com Gene expression profiling can also help differentiate the biological responses induced by PAHs with varying carcinogenic potencies. oup.com

DNA Adductomic Approaches

DNA adductomics is an emerging field that comprehensively investigates DNA adducts, aiming for the simultaneous screening, identification, and quantification of a large number of adducts. This approach is similar to proteomics in its scope. ptbioch.edu.pl It allows for a broad assessment of DNA modifications arising from various exposures, both known and unknown, as well as from biological responses to these exposures, such as the formation of endogenous electrophiles. acs.org

Several methods exist for DNA adduct analysis, including 32P-postlabeling, LC-MS, GC-MS, CE-MS, fluorescence, immunoassay, and electrochemical detection. acs.org While 32P-postlabeling has been widely used for its ability to monitor multiple adducted nucleotides simultaneously, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled more precise measurements and provided greater insight into the identity and structure of adducts, paving the way for DNA adductomics. ptbioch.edu.pl

Targeted adductomic approaches using LC/MS/MS have been developed to assess exposure to mixtures of PAHs. nih.gov In method development for these approaches, PAH-modified DNA samples are often obtained by reacting the anti-dihydrodiol epoxide metabolites of PAHs, including dibenzo[a,l]pyrene, with calf thymus DNA in vitro. acs.orgnih.gov Enzymatic hydrolysis to 2'-deoxynucleosides is then performed. nih.gov LC/electrospray ionization (ESI)-MS/MS collision-induced dissociation product ion spectra data have shown that many adducts exhibit a common fragmentation pattern, such as a neutral loss of 116 u (2'-deoxyribose), resulting in a major product ion derived from the adducted base. nih.gov However, for some adducts, like the dibenzo[a,l]pyrene dihydrodiol epoxide adduct of 2'-deoxyadenosine, major product ions derived from the PAH moiety are detected, requiring optimized selected reaction monitoring (SRM) transitions for improved sensitivity in targeted DNA adductomic methods. nih.gov

DNA adductomics can be used to evaluate DNA damage in vitro. frontiersin.org A streamlined method for confirming putative DNA adducts detected by DNA adductomics involves using in vitro DNA adductome methods in conjunction with in vitro RNA adductome methods. frontiersin.org By comparing DNA and RNA adductome maps, putative adducts detected in exposed cells can be supported if analogous forms of damage are found in both DNA and RNA. frontiersin.org This approach has been evaluated using benzo[a]pyrene exposure in Hep G2 cell lines, where comparative DNA and RNA adductomics through neutral loss targeting revealed analogous forms of putative damage in both nucleic acids, supporting the confirmation of putative DNA adducts. frontiersin.org

Biomarker Discovery and Validation

Biomarkers play a crucial role in risk assessment, providing insights into exposure, internal dose, and biologically effective dose. inchem.orgnih.gov Validation of biomarkers for research and risk assessment necessitates both laboratory and epidemiological studies. inchem.org Understanding the underlying mechanisms is important for the successful use of biomarker data in risk assessment. inchem.org

DNA Methylation as a Biomarker of Carcinogenesis

Alterations in DNA methylation, a key regulator of gene transcription, are known to contribute to cancer development. cellmolbiol.orgplos.org Changes in the level of whole genomic DNA methylation are considered potential biomarkers of carcinogenesis. cellmolbiol.org Carcinogens, including PAHs like dibenzo[def,p]chrysene, can induce DNA damage that may lead to epigenetic changes, including alterations in DNA methylation. plos.org These epigenetic changes can occur early in the process of carcinogenesis, even before evident morphological abnormalities appear. plos.org